molecular formula C17H10Cl3NO B15075289 7-Chloro-2-(4-chlorophenyl)-6-methylquinoline-4-carbonyl chloride

7-Chloro-2-(4-chlorophenyl)-6-methylquinoline-4-carbonyl chloride

Cat. No.: B15075289
M. Wt: 350.6 g/mol
InChI Key: QBXRHAPYOUSCES-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2-(4-chlorophenyl)-6-methylquinoline-4-carbonyl chloride typically involves the reaction of 7-chloro-2-(4-chlorophenyl)-6-methylquinoline with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the quinoline derivative is dissolved in an appropriate solvent such as dichloromethane or chloroform, and thionyl chloride is added dropwise .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The reaction is conducted in large reactors with efficient stirring and temperature control to ensure complete conversion of the starting material. The product is then purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-2-(4-chlorophenyl)-6-methylquinoline-4-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols

    Solvents: Dichloromethane, chloroform

    Conditions: Reflux, room temperature

Major Products:

    Amides: Formed from reaction with amines

    Esters: Formed from reaction with alcohols

    Carboxylic Acids: Formed from hydrolysis

Mechanism of Action

Properties

Molecular Formula

C17H10Cl3NO

Molecular Weight

350.6 g/mol

IUPAC Name

7-chloro-2-(4-chlorophenyl)-6-methylquinoline-4-carbonyl chloride

InChI

InChI=1S/C17H10Cl3NO/c1-9-6-12-13(17(20)22)7-15(21-16(12)8-14(9)19)10-2-4-11(18)5-3-10/h2-8H,1H3

InChI Key

QBXRHAPYOUSCES-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)N=C(C=C2C(=O)Cl)C3=CC=C(C=C3)Cl

Origin of Product

United States

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